Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its bicyclic structure allows it to fit into specific binding sites on proteins, making it useful for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Another related compound with similar structural features and applications.
Uniqueness
Tert-butyl 5-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific functional groups and reactivity
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)6-10(9)7-14/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
HOSIZOAXTYSGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CN |
Origin of Product |
United States |
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